molecular formula C9H8ClFO B8563988 4-Chloro-5-fluorochromane

4-Chloro-5-fluorochromane

Cat. No.: B8563988
M. Wt: 186.61 g/mol
InChI Key: SMAQNTVEDUMLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluorochromane is a halogenated chromane derivative characterized by a benzopyran core structure with chlorine and fluorine substituents at positions 4 and 5, respectively. Chromane derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products, such as flavonoids and tocopherols. These analogs, such as pyrimidines, pyridines, and benzoic acid derivatives, share key features like halogen substitution patterns that influence electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

4-chloro-5-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8ClFO/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-3,6H,4-5H2

InChI Key

SMAQNTVEDUMLNK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1Cl)C(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Analogous Compounds:

  • 4-Chloro-5-fluoro-2-methylpyridine (): A pyridine derivative with methyl and halogen substituents. The electron-withdrawing effects of Cl and F enhance electrophilic substitution reactivity compared to chromane’s fused oxygen-containing ring .
  • 2-Chloro-4-fluorobenzoic acid (): A benzoic acid derivative with meta-substituted halogens. The carboxylic acid group introduces polarity, contrasting with chromane’s ether functionality .

Table 1: Structural Comparison

Compound Core Structure Substituents Functional Groups
4-Chloro-5-fluorochromane Benzopyran 4-Cl, 5-F Ether, Aromatic
4-Chloro-5-fluoro-2-methylpyridine Pyridine 4-Cl, 5-F, 2-CH₃ Aromatic, Methyl
2-Chloro-4-fluorobenzoic acid Benzene 2-Cl, 4-F, COOH Carboxylic Acid, Aromatic

Physicochemical Properties

While explicit data (e.g., melting points) are absent in the evidence, trends can be inferred:

  • Polarity : Chromane’s ether group increases hydrophilicity compared to pyridine analogs.
  • Electron Effects : Fluorine’s strong electron-withdrawing nature directs reactivity in both chromane and pyridine systems.

Research Findings and Challenges

  • Synthesis : ’s dichlorophthalonitrile method suggests that sequential halogenation could be adapted for chromane derivatives.
  • Bioactivity : Chloro-fluoro pyrimidines () show potent enzyme inhibition, implying chromane analogs may target similar pathways .
  • Limitations : Chromane’s fused oxygen ring may reduce synthetic accessibility compared to simpler heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.